REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[C:5]([CH2:9][C:10](Cl)=[O:11])([CH3:8])([CH3:7])[CH3:6].[C:13]1([CH3:19])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>>[C:5]([CH2:9][C:10]([C:16]1[CH:17]=[CH:18][C:13]([CH3:19])=[CH:14][CH:15]=1)=[O:11])([CH3:8])([CH3:7])[CH3:6] |f:0.1.2.3|
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Name
|
|
Quantity
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27 g
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Type
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reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
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Name
|
|
Quantity
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25 g
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Type
|
reactant
|
Smiles
|
C(C)(C)(C)CC(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
After reaction at room temperature for 2 hours
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Duration
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2 h
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Type
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ADDITION
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Details
|
the reaction solution was poured on ice
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Type
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EXTRACTION
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Details
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This was extracted with hexane
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Type
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WASH
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Details
|
the organic phase was rinsed with water
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Type
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DRY_WITH_MATERIAL
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Details
|
an aqueous sodium bicarbonate solution, dried
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Type
|
CUSTOM
|
Details
|
condensed
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Type
|
DISTILLATION
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Details
|
The crude product was purified by distillation under reduced pressure (95-96° C./2 mmHg)
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)CC(=O)C1=CC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |